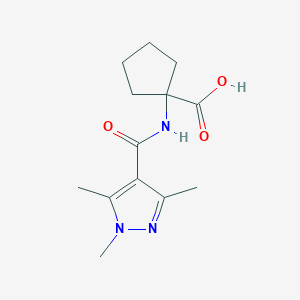

1-(三甲基-1H-吡唑-4-酰胺)环戊烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(trimethyl-1H-pyrazole-4-amido)cyclopentane-1-carboxylic acid" is not directly mentioned in the provided papers. However, the papers discuss related pyrazole derivatives and cyclopentane moieties, which can be used to infer potential characteristics and behaviors of the compound . Pyrazole derivatives are known for their diverse biological activities and are often explored for their potential as pharmaceuticals . Cyclopentane-1,3-dione has been identified as a novel isostere for the carboxylic acid functional group, suggesting that cyclopentane derivatives can be used in drug design .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with various carbonyl compounds. For instance, ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates were prepared by condensation reactions at low temperatures . Similarly, 1H-pyrazole-4-carboxylic acid was synthesized from ethyl cyanoacetate and triethyl orthoformate through a series of reactions including Claisen condensation, cyclization, deamination, and hydrolysis, achieving a high yield . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR and IR spectroscopy. For example, the structures of synthesized 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives were determined using 13C NMR, 1H NMR, and IR spectroscopy . X-ray diffraction analysis has also been used to verify the position of substituents on the pyrazole ring .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various functionalization reactions. The 1H-pyrazole-3-carboxylic acid or its acid chloride can be converted into ester or amide derivatives through reactions with alcohols or N-nucleophiles . Additionally, cyclocondensation reactions can yield pyrazolo[3,4-d]pyridazines . The reactivity of the amide group in the compound of interest would likely be similar, allowing for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives and cyclopentane moieties have been studied to understand their potential as drug isosteres. Cyclopentane-1,3-diones exhibit pKa values similar to carboxylic acids and can effectively substitute for the carboxylic acid functional group . The antifungal activity of pyrazole carboxylic acid amides has been tested, with some compounds showing higher activity than commercial antifungals . These properties suggest that the compound "1-(trimethyl-1H-pyrazole-4-amido)cyclopentane-1-carboxylic acid" could have interesting acidity and biological activity profiles.

科学研究应用

合成和修饰

1-(三甲基-1H-吡唑-4-酰胺)环戊烷-1-羧酸是一种可以通过各种化学反应合成和修饰的化合物。董(2011 年)改进了密切相关的 1H-吡唑-4-羧酸的合成,使用涉及克莱森缩合、环化、脱氨和水解反应的方法,将产率从 70% 显着提高到 97.1% (董,2011)。

化学反应和衍生物

Şener 等人(2002 年)关注了环状草酰化合物与肼或腙的反应,导致各种 1H-吡唑-3-羧酸衍生物的合成和反应。这些反应能够产生酯或酰胺衍生物以及其他复杂化合物,例如吡唑并[3,4-d]-哒嗪酮衍生物 (Şener 等,2002)。

固相合成

Shen 等人(2000 年)开发了多功能且高效的吡唑和异恶唑固相合成。该方法涉及缩合、环化、连接基团活化和使用胺裂解,以极好的产率和纯度提供产物 (Shen、Shu 和 Chapman,2000)。

抗菌活性

Bildirici 等人(2007 年)合成了 4-苯甲酰-1,5-二苯基-1H-吡唑-3-羧酸的化合物并评估了它们的抗菌活性。研究结果表明,某些衍生物,如磺酰胺衍生物,对革兰氏阳性菌和革兰氏阴性菌均表现出抗菌活性 (Bildirici、Şener 和 Tozlu,2007)。

构象研究

Kusakiewicz-Dawid 等人(2017 年)对含有 3-氨基-1H-吡唑-5-羧酸残基的模型化合物进行了研究。他们使用各种分析方法,研究了与在所研究的残基内形成的分子内相互作用有关的构象偏好 (Kusakiewicz-Dawid 等,2017)。

作用机制

The mechanism of action of “1-(trimethyl-1H-pyrazole-4-amido)cyclopentane-1-carboxylic acid” would depend on its specific application. As a derivative of pyrazole, it may have potential applications in medicinal chemistry, given that pyrazole derivatives are known to possess a wide range of biological activities .

安全和危害

未来方向

属性

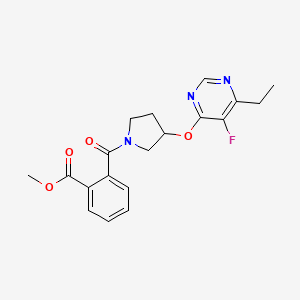

IUPAC Name |

1-[(1,3,5-trimethylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-8-10(9(2)16(3)15-8)11(17)14-13(12(18)19)6-4-5-7-13/h4-7H2,1-3H3,(H,14,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOJFKTWIAOWCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NC2(CCCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(trimethyl-1H-pyrazole-4-amido)cyclopentane-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B3009869.png)

![4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]-N-[4-(methylthio)benzyl]benzamide](/img/structure/B3009871.png)

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009872.png)

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3009873.png)

![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3009879.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(2-methylpyrimidin-4-yl)phenyl]amino}acetamide](/img/structure/B3009884.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B3009885.png)

![2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone](/img/structure/B3009887.png)

![N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B3009888.png)